dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
Dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and is further substituted with various functional groups such as amino, chlorobenzylidene, and chlorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the intermediate imidazo[1,2-a]pyridine. This intermediate is then subjected to further functionalization reactions, such as chlorination and esterification, to introduce the desired substituents and form the final compound .
Industrial production methods for this compound may involve the use of microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and yield. These methods often employ metal catalysts, such as copper or palladium, to facilitate the formation of the thiazolopyridine core and subsequent functionalization steps .
Chemical Reactions Analysis
Dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: The chlorobenzylidene and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiazolopyridine derivatives with altered functional groups.
Scientific Research Applications
Dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers or advanced coatings .
Mechanism of Action
The mechanism of action of dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are also studied for their biological activities and synthetic applications.
Thiazolopyridines: These compounds have a thiazole ring fused to a pyridine ring and are used in various chemical and pharmaceutical applications.
Benzylidene derivatives: Compounds with benzylidene groups are known for their diverse chemical reactivity and potential biological activities .
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activities.
Properties
Molecular Formula |
C24H18Cl2N2O5S |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
dimethyl (2Z)-5-amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C24H18Cl2N2O5S/c1-32-23(30)18-17(13-5-9-15(26)10-6-13)19(24(31)33-2)22-28(20(18)27)21(29)16(34-22)11-12-3-7-14(25)8-4-12/h3-11,17H,27H2,1-2H3/b16-11- |
InChI Key |
MKMRCLPGQIRTNZ-WJDWOHSUSA-N |
Isomeric SMILES |
COC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)Cl)C(=O)OC)S/C(=C\C4=CC=C(C=C4)Cl)/C2=O)N |
Canonical SMILES |
COC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)Cl)C(=O)OC)SC(=CC4=CC=C(C=C4)Cl)C2=O)N |
Origin of Product |
United States |
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